4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol
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Overview
Description
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
4-[5-(3-Chloro-phenylamino)-[1,3,4]oxadiazol-2-yl]-phenol is unique due to the presence of both the oxadiazole ring and the phenolic group, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
4-[5-(3-chloroanilino)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-2-1-3-11(8-10)16-14-18-17-13(20-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,18) |
InChI Key |
AVFDMKUZYOTDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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